molecular formula C13H8F3N B12568717 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile CAS No. 201225-65-2

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile

Katalognummer: B12568717
CAS-Nummer: 201225-65-2
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: ZOVXDQBECOOWPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitrile group can form strong interactions with target proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a nitrile group. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

201225-65-2

Molekularformel

C13H8F3N

Molekulargewicht

235.20 g/mol

IUPAC-Name

2-methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile

InChI

InChI=1S/C13H8F3N/c1-10(9-17)12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6H,1H3

InChI-Schlüssel

ZOVXDQBECOOWPK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C#CC1=CC=CC=C1)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.